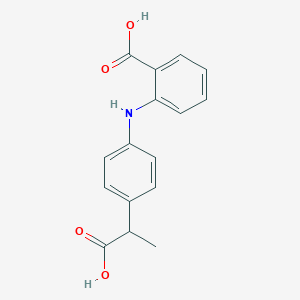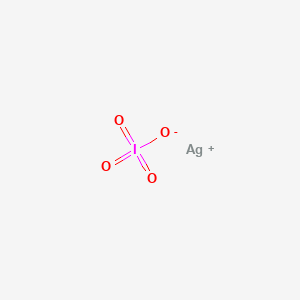
Argent;périodate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mycobutin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Investigated for its effects on bacterial RNA polymerase and its role in inhibiting bacterial growth.
Medicine: Used in clinical trials for the treatment of various mycobacterial infections, including MAC and tuberculosis.
Mécanisme D'action
Target of Action
Silver(1+) periodate, also known as Silver(I) periodate, primarily targets microbial cells . It has been found to bind to 38 authentic Ag±binding proteins in Staphylococcus aureus . One key target is the enzyme 6-phosphogluconate dehydrogenase , which plays a crucial role in the pentose phosphate pathway .
Mode of Action
Silver(I) periodate interacts with its targets through a multi-target mode of action . The silver ions can inhibit the activity of 6-phosphogluconate dehydrogenase by binding to the catalytic His185 . This interaction disrupts the normal function of the enzyme, leading to changes in the metabolic processes of the microbial cells .
Biochemical Pathways
The primary biochemical pathway affected by Silver(I) periodate is the pentose phosphate pathway . By inhibiting the enzyme 6-phosphogluconate dehydrogenase, Silver(I) periodate disrupts this pathway, which is essential for the generation of NADPH and ribose 5-phosphate . NADPH is crucial for the survival of cells as it is involved in various biochemical reactions, including the neutralization of reactive oxygen species .
Pharmacokinetics
A physiologically based pharmacokinetic model has been developed for ionic silver and silver nanoparticles, which may provide some insights .
Result of Action
The primary result of Silver(I) periodate’s action is its antimicrobial effect . By disrupting the function of key proteins and enzymes in microbial cells, Silver(I) periodate can inhibit the growth of these cells and even lead to their death . This makes Silver(I) periodate a promising agent for combating antibiotic-resistant bacteria .
Action Environment
The action of Silver(I) periodate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the activity of Silver(I) periodate . Moreover, the pH and temperature of the environment can also impact the efficacy and stability of Silver(I) periodate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Mycobutin est un dérivé semi-synthétique de la rifamycine S. La synthèse implique plusieurs étapes, notamment la modification de la molécule de rifamycine S pour introduire des groupes fonctionnels spécifiques qui améliorent son activité antimicrobienne . Les étapes clés de la synthèse sont les suivantes :
Hydroxylation : Introduction de groupes hydroxyle pour augmenter la solubilité.
Méthylation : Addition de groupes méthyle pour améliorer la stabilité.
Formation de spirocétales : Formation d'un cycle spirocétale pour améliorer l'affinité de liaison à l'ARN polymérase bactérienne.
Méthodes de production industrielle : La production industrielle du Mycobutin implique une fermentation à grande échelle des bactéries productrices de rifamycine, suivie de l'extraction et de la purification de la rifamycine S. La modification semi-synthétique est ensuite réalisée dans une série de réactions chimiques sous des conditions contrôlées pour produire la rifabutine .
Types de réactions :
Oxydation : Le Mycobutin peut subir des réactions d'oxydation, conduisant à la formation de divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de Mycobutin.
Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule, modifiant ses propriétés antimicrobiennes.
Réactifs et conditions communs :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits formés :
Produits d'oxydation : Dérivés hydroxylés.
Produits de réduction : Formes réduites du composé parent.
Produits de substitution : Dérivés halogénés ou substitués par des nucléophiles.
4. Applications de la recherche scientifique
Le Mycobutin a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'action et de résistance des antibiotiques.
Biologie : Étudié pour ses effets sur l'ARN polymérase bactérienne et son rôle dans l'inhibition de la croissance bactérienne.
Médecine : Utilisé dans les essais cliniques pour le traitement de diverses infections mycobactériennes, y compris la MAC et la tuberculose.
5. Mécanisme d'action
Le Mycobutin exerce ses effets en inhibant l'ARN polymérase ADN-dépendante dans les bactéries sensibles. Cette inhibition empêche la transcription de l'ADN bactérien en ARN, conduisant à la suppression de la synthèse des protéines bactériennes et, finalement, à la mort cellulaire . Le Mycobutin cible spécifiquement l'ARN polymérase bactérienne sans affecter l'enzyme mammalienne, ce qui en fait un agent antimicrobien efficace .
Composés similaires :
Rifampicine : Un autre dérivé de la rifamycine utilisé pour traiter la tuberculose et d'autres infections mycobactériennes.
Rifapentine : Un dérivé de la rifamycine ayant une demi-vie plus longue, utilisé dans le traitement de la tuberculose.
Comparaison :
Comparaison Avec Des Composés Similaires
Rifampin: Another rifamycin derivative used to treat tuberculosis and other mycobacterial infections.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Comparison:
Propriétés
IUPAC Name |
silver;periodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKKEHXERVSKS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgIO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546741 | |
| Record name | Silver(1+) periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.770 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15606-77-6 | |
| Record name | Silver(1+) periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of silver(1+) periodate in analytical chemistry?
A1: Silver(1+) periodate can be utilized for the colorimetric determination of trace amounts of manganese in caustic soda []. This application highlights the compound's utility in analytical chemistry for detecting and quantifying specific analytes.
Q2: How is the application of silver(1+) periodate described in these research papers different from its potential use as a pharmaceutical compound?
A2: The provided research articles focus on the chemical properties and applications of silver(1+) periodate in analytical chemistry and inorganic synthesis [, ]. They do not explore its potential as a pharmaceutical compound. Therefore, questions related to pharmacokinetics, pharmacodynamics, toxicology, drug delivery, or other pharmaceutical-related aspects are not addressed in these studies and cannot be answered based on the provided information.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
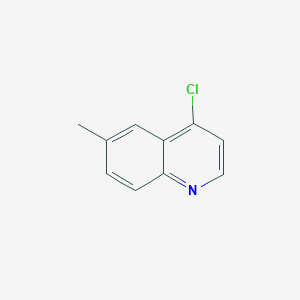

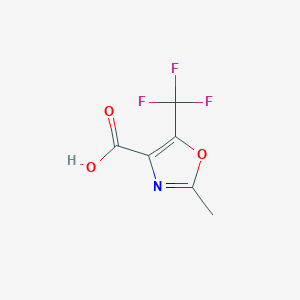

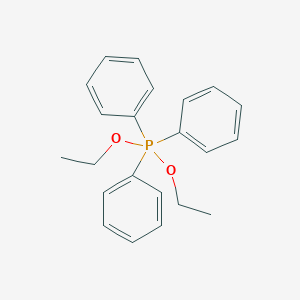
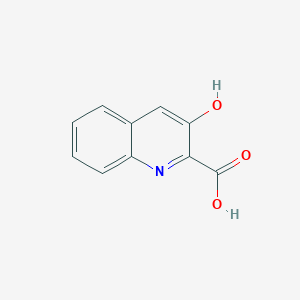
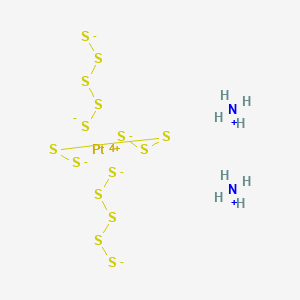
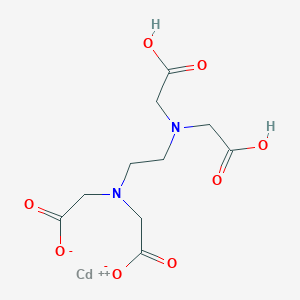
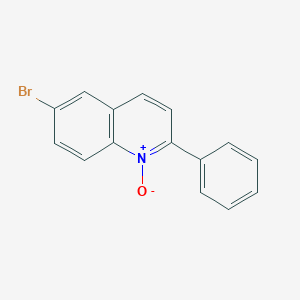
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
